{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
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Overview
Description
{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridine ring, with methyl groups at the 4 and 6 positions and a methanamine group at the 5 position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of {4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can be achieved through several synthetic routes:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions to form the fused pyrrole-pyridine structure.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyridine derivative, followed by functionalization to introduce the methanamine group.
Industrial Production: Industrial methods may involve multi-step synthesis starting from commercially available starting materials, with optimization for yield and purity.
Chemical Reactions Analysis
{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methanamine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for drug discovery, particularly for its kinase inhibitory activity.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and antitumor activities.
Material Science: It is used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of {4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can be compared with other similar compounds:
{1H-pyrrolo[2,3-b]pyridine}: This compound lacks the methyl and methanamine groups, resulting in different biological activities and chemical properties.
{5H-pyrrolo[2,3-b]pyrazine}: This compound has a pyrazine ring instead of a pyridine ring, leading to distinct biological activities, particularly in kinase inhibition.
These comparisons highlight the unique structural features and biological activities of this compound.
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-6-8-3-4-12-10(8)13-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
KEUMUKBJGVRGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=NC(=C1CN)C |
Origin of Product |
United States |
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